molecular formula C19H17ClN4O4 B5029473 N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5029473
M. Wt: 400.8 g/mol
InChI Key: FEOBDMBGJXVGAK-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-nitroaniline moiety, an oxazole ring, and a carboxamide group.

Preparation Methods

The synthesis of N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and carboxamide group may also play a role in its binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-12-17(18(23-28-12)13-5-3-2-4-6-13)19(25)22-10-9-21-15-8-7-14(20)11-16(15)24(26)27/h2-8,11,21H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOBDMBGJXVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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